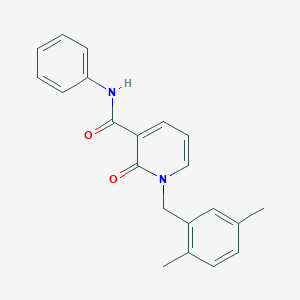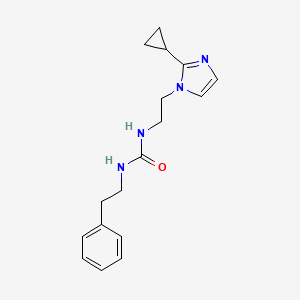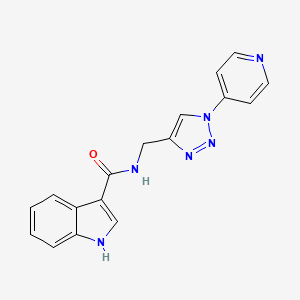![molecular formula C9H16N2O4 B2628463 3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid CAS No. 1262409-31-3](/img/structure/B2628463.png)
3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1262409-31-3 . It has a molecular weight of 216.24 . The IUPAC name for this compound is 3-[(tert-butoxycarbonyl)amino]-3-azetidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N2O4/c1-8(2,3)15-7(14)11-9(6(12)13)4-10-5-9/h10H,4-5H2,1-3H3,(H,11,14)(H,12,13) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Transformation of Functionalized β-Amino Acid Derivatives
Cyclic β-amino acids, including derivatives of 3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid, have garnered interest due to their biological relevance and impact in drug research. Various metathesis reactions, such as ring-opening, ring-closing, or cross metathesis, have been employed to access either alicyclic β-amino acids or other densely functionalized derivatives. These synthetic methodologies emphasize selective and stereocontrolled routes, highlighting the compound's versatility, robustness, and efficiency in creating new molecular entities for synthetic and medicinal chemistry (Kiss, Kardos, Vass, & Fülöp, 2018).
Chiral Sulfinamides in N-Heterocycle Synthesis
Chiral sulfinamides, including tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives. The review on tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines covers the period from 2010–2020, providing an overview of the methodology offering general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds represent structural motifs of many natural products and therapeutically applicable compounds, highlighting the importance of such chiral auxiliaries in facilitating synthetic access to complex N-heterocycles (Philip, Radhika, Saranya, & Anilkumar, 2020).
Natural Neo Acids and Neo Alkanes
The review on naturally occurring neo fatty acids, neo alkanes, their analogs, and derivatives, including those with a tert-butyl group, showcases their potential for future chemical preparations. These compounds, isolated from various natural sources, demonstrate diverse biological activities and offer prospects as antioxidants, anticancer, antimicrobial, and antibacterial agents. The inclusion of synthetic bioactive compounds containing a tertiary butyl group highlights the significance of such structural motifs in developing new, highly active agents for various applications, including the cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).
Safety And Hazards
The compound has a GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-8(2,3)15-7(14)11-9(6(12)13)4-10-5-9/h10H,4-5H2,1-3H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHXVSDQKUHCIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Chloro(difluoro)methyl]-4-methyl-1H-pyrazole](/img/structure/B2628381.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate](/img/structure/B2628382.png)

![N-(4-ethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2628385.png)

![1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2628389.png)
![(Z)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-phenylacrylate](/img/structure/B2628391.png)
![6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2628394.png)


![3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2628398.png)

